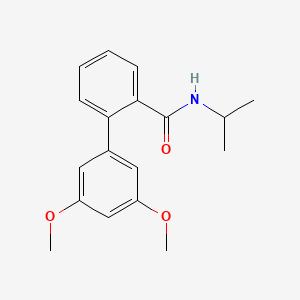![molecular formula C18H23N3O3 B5561265 8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research into the synthesis of similar compounds involves diverse strategies, including the use of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize pyrazolines and pyranones, indicating a broad array of synthetic pathways that might be relevant (Shandala et al., 1984).
Molecular Structure Analysis
Studies on molecular structure often employ X-ray crystallography, DFT calculations, and spectroscopic methods to elucidate compound geometries. For instance, the novel pyrazole derivative in the study by Kumara et al. (2018) showcases the use of these analytical techniques to confirm the three-dimensional structure, which could be analogous to methods used for the compound (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of similar compounds has been explored through various chemical reactions, such as the cyclocondensation reactions leading to pyrazole-3-carboxylates under specific conditions (Machado et al., 2011). These studies provide insights into the chemical behavior and potential reactivity of the compound .
Physical Properties Analysis
Physical properties such as thermal stability, solubility, and phase transitions can be studied through thermal and solvatochromic analyses. For example, the thermal stability of a pyrazole derivative was investigated up to 190°C, providing information on the decomposition temperature and stability under heat (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilic and nucleophilic regions, and solvent effects on structural parameters, are crucial for understanding a compound's behavior in different environments. The study by Kumara et al. (2018) on a pyrazole derivative’s molecular geometries, electronic structures, and solvent effects exemplifies such an analysis (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized as part of research into novel chemical derivatives. For instance, Hassan, Hafez, and Osman (2014) studied the synthesis of related pyrazole and pyrimidine derivatives, which involved similar compounds in terms of structural and spectral analysis. This type of research lays the groundwork for understanding the compound's properties and potential applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
- Studies involving cytotoxicity, such as the one conducted by Hassan, Hafez, and Osman (2014), indicate a potential application in cancer research. They evaluated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential applications in understanding and treating certain types of cancers (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
- Another area of application is antimicrobial research. Parameshwarappa, Lingamani, Patil, and Goudgaon (2009) synthesized similar compounds and screened them for antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Drug Synthesis
- The compound might also be involved in the synthesis of drugs. Ikemoto, Ito, Nishiguchi, Miura, and Tomimatsu (2005) described the synthesis of an orally active CCR5 antagonist, showcasing the compound's relevance in drug development processes (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Pharmaceutical Research
- In pharmaceutical research, the compound could be relevant in studying the synthesis of various pharmaceutical derivatives. Beck and Lynch (1987) discussed the synthesis of related pyrazole carboxylate ester derivatives, which could be related to the development of new pharmaceutical compounds (Beck & Lynch, 1987).
Propriétés
IUPAC Name |
8-methoxy-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20(8-7-13-10-19-21(2)11-13)18(22)15-9-14-5-4-6-16(23-3)17(14)24-12-15/h4-6,10-11,15H,7-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUYIIWAYYFGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2CC3=C(C(=CC=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-chromanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)


![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)